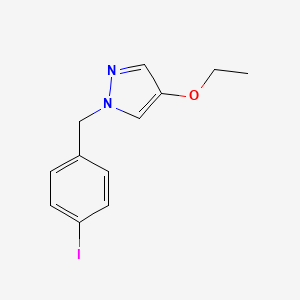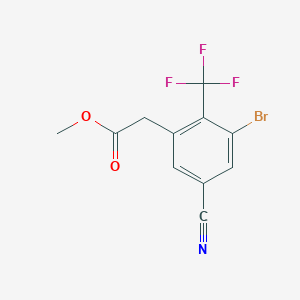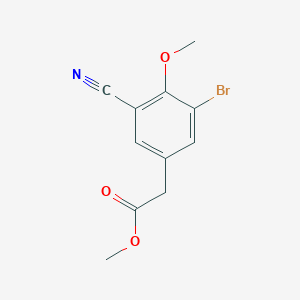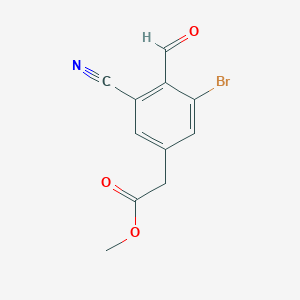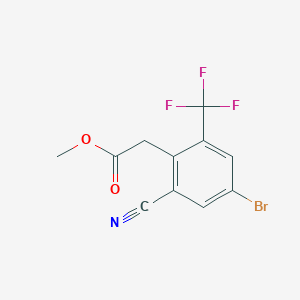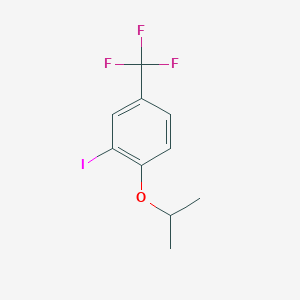
2-Iodo-1-isopropoxy-4-trifluoromethylbenzene
Descripción general
Descripción
“2-Iodo-1-isopropoxy-4-trifluoromethylbenzene” is a chemical compound with the CAS Number: 1369872-66-1 . It has a molecular weight of 330.09 .
Molecular Structure Analysis
The InChI code for “2-Iodo-1-isopropoxy-4-trifluoromethylbenzene” is1S/C10H10F3IO/c1-6(2)15-9-4-3-7(5-8(9)14)10(11,12)13/h3-6H,1-2H3 . This code represents the molecular structure of the compound.
Aplicaciones Científicas De Investigación
Hypervalent Iodine-mediated Oxidations
Hypervalent iodine compounds, including derivatives related to "2-Iodo-1-isopropoxy-4-trifluoromethylbenzene," have been widely recognized for their mild and selective oxidizing properties. These compounds catalyze various oxidation reactions, such as the oxidation of alcohols to carbonyl compounds, including aldehydes and ketones, under non-aqueous conditions. This application underscores the role of hypervalent iodine in facilitating chemoselective oxidations, highlighting its importance in synthetic organic chemistry for the preparation of complex molecules with high precision (Uyanik & Ishihara, 2009).
Three-Component Regioselective Synthesis
"Iodosylbenzene with triflimide" efficiently promotes a three-component regioselective synthesis of tetrahydrofuro[2,3-d]oxazoles, demonstrating the compound's utility in oxidative annulations. This synthesis route offers a pathway to oxazole derivatives, which are core structures in many pharmacologically active compounds, including PPAR agonist analogues (Ohura et al., 2017).
Preparation and Reactivity of Hypervalent Iodine(V) Oxidizing Reagents
The preparation of "2-Iodylphenol ethers" by oxidation of corresponding 2-iodophenol ethers has been described, showcasing the compound's role in the selective oxidation of sulfides to sulfoxides and alcohols to aldehydes or ketones. This research highlights the versatility of hypervalent iodine(V) compounds in organic synthesis, offering chemically stable and efficient oxidizing agents for a variety of transformations (Koposov et al., 2006).
Catalytic Allylic Oxidation
A study on "catalytic allylic oxidation with a recyclable, fluorous seleninic acid" in conjunction with iodoxybenzene as reoxidant provides insights into the compound's application in the oxidation of alkenes to enones. This process underscores the potential of using "2-Iodo-1-isopropoxy-4-trifluoromethylbenzene" and related compounds in catalytic processes that aim at the efficient and selective formation of valuable enones (Crich & Zou, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
2-iodo-1-propan-2-yloxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3IO/c1-6(2)15-9-4-3-7(5-8(9)14)10(11,12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCPMZFDDAGWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-1-isopropoxy-4-trifluoromethylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



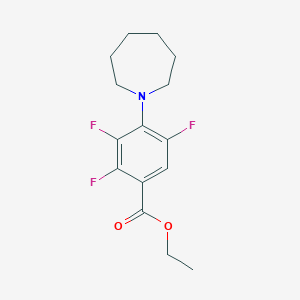
![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1414251.png)
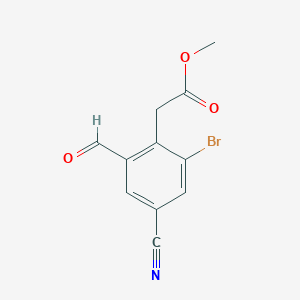
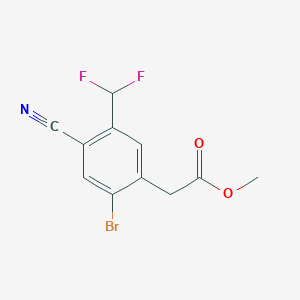
![1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride](/img/structure/B1414257.png)
![Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate](/img/structure/B1414259.png)
![N-(4-Chloro-2,5-dimethoxyphenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1414260.png)
![N'-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1414261.png)
![4-[2-Methyl-3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1414262.png)
